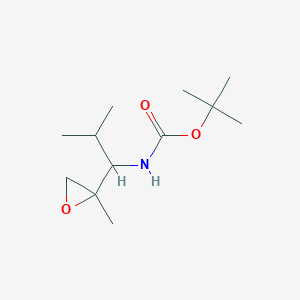
Tert-butyl (2-methyl-1-(2-methyloxiran-2-yl)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-methyl-1-(2-methyloxiran-2-yl)propyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate functional group, and an oxirane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-methyl-1-(2-methyloxiran-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate epoxide. One common method involves the use of tert-butyl carbamate and 2-methyloxirane under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-methyl-1-(2-methyloxiran-2-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized products.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the carbamate group produces amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-methyl-1-(2-methyloxiran-2-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is studied for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical agents. Additionally, its oxirane ring can interact with biological molecules, making it a candidate for drug development .
Industry: In the industrial sector, tert-butyl N-[2-methyl-1-(2-methyloxiran-2-yl)propyl]carbamate is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-methyl-1-(2-methyloxiran-2-yl)propyl]carbamate involves the interaction of its functional groups with molecular targets. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of enzyme activity or the inhibition of specific biochemical pathways . The carbamate group can be hydrolyzed by esterases, releasing active compounds that exert their effects through various molecular targets .
Comparison with Similar Compounds
- tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate
- tert-butyl N-[2-(benzylamino)-1-methyl-2-oxoethyl]carbamate
- tert-butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate
Uniqueness: The presence of both the oxirane ring and the carbamate group allows for versatile chemical transformations and interactions with biological molecules .
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[2-methyl-1-(2-methyloxiran-2-yl)propyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-8(2)9(12(6)7-15-12)13-10(14)16-11(3,4)5/h8-9H,7H2,1-6H3,(H,13,14) |
InChI Key |
HRZNALAJDIZYJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1(CO1)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















